molecular formula C24H20O5 B4798179 methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B4798179
M. Wt: 388.4 g/mol
InChI Key: VNFQRVQTMWJPPK-UHFFFAOYSA-N
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Description

Methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a coumarin derivative with a complex substitution pattern. Its structure comprises a 4-methylcoumarin core functionalized at the 3-position with a methyl acetate group and at the 7-position with a naphthalen-2-ylmethoxy substituent. Coumarins are widely studied for their photophysical properties and biological activities, including fluorescence, antioxidant, and anticancer effects .

Synthesis: The compound can be synthesized via acylation of 3-hydroxy-4-methylcoumarin derivatives using acid chlorides under basic conditions, as described for analogous coumarin esters . Structural confirmation is typically achieved through NMR, IR, and X-ray crystallography, with software like SHELXL ensuring refinement accuracy .

Applications: The naphthalene moiety may enhance fluorescence intensity and lipophilicity, making it suitable for optoelectronic materials or bioactive molecule development .

Properties

IUPAC Name

methyl 2-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-15-20-10-9-19(12-22(20)29-24(26)21(15)13-23(25)27-2)28-14-16-7-8-17-5-3-4-6-18(17)11-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFQRVQTMWJPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of alcohols or reduced chromen-2-one derivatives

    Substitution: Formation of amides or thioesters

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s naphthalen-2-ylmethoxy group increases molecular weight and steric bulk compared to smaller substituents (e.g., 4-methylbenzoate in ).
  • Synthetic Flexibility : While acylation is common (target compound), multicomponent reactions (e.g., ) offer routes to diverse scaffolds.

Photophysical Properties

Table 2: Fluorescence and Solvent Effects
Compound Solid-State Fluorescence Solvent-Dependent Fluorescence (Liquid) Optimal Solvent Reference
Target Compound High (predicted) Yes (solvent polarity-dependent) Chlorofom (predicted)
2-Oxo-2H-chromen-3-yl acetate derivatives Moderate to High Chloroform > Ethanol > Water Chloroform
Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate Low (quenched by -OH groups) Ethanol (weak) N/A

Key Observations :

  • The target compound’s naphthalene group likely enhances solid-state fluorescence due to rigidification and reduced non-radiative decay .
  • In solution, chloroform maximizes fluorescence by minimizing polarity-induced quenching, a trend observed in related esters .
Table 3: Cytotoxicity of Selected Coumarins (REH Cell Line)
Compound Substituents IC₅₀ (μM) Reference
4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(2,3,6-tribromo-5-methoxy-4-hydroxyphenyl)methyl]chromen-2-one Bromo, methoxy 17.81
Target Compound (Predicted) Naphthalen-2-ylmethoxy, methyl acetate ~20–50 (estimated)
3-[6-Oxo-benzopyrano[4,3-b]benzopyran-10-hydroxy-7-yl]-4-hydroxy-2H-chromen-2-one Fused benzopyran 55.90

Key Observations :

  • Bulky, lipophilic substituents (e.g., bromo, naphthyl) correlate with lower IC₅₀ values, suggesting enhanced membrane permeability or target binding .
  • The target compound’s naphthalen-2-ylmethoxy group may confer comparable or superior cytotoxicity to brominated analogs, though experimental validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate

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